ヘプテリジン酸
概要
説明
この化合物は、解糖系に関与する酵素であるグリセルアルデヒド-3-リン酸デヒドロゲナーゼ(GAPDH)に対する強力な阻害効果で知られています。
2. 製法
合成経路と反応条件: ヘプテリジン酸は、主に真菌による生合成によって生成されます。 生合成経路には、エポキシドのワーヘッド形成が含まれ、これはその阻害活性に不可欠です。 . その生合成に関与する遺伝子は、アスペルギルス・オリゼーで同定されています。 . 発酵プロセスは、一般的に適切な培地中で真菌を培養し、その後化合物を抽出し精製する工程で構成されます。 .
工業生産方法: ヘプテリジン酸の工業生産には、アスペルギルス・オリゼーなどの真菌を用いた大規模発酵が含まれます。 発酵液を濾過し、酢酸エチルなどの溶媒を用いて化合物を抽出します。 その後、有機相を硫酸ナトリウムで乾燥させ、クロマトグラフィー技術を用いて精製します。 .
科学的研究の応用
Heptelidic acid has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Heptelidic acid is employed in research on cellular metabolism and glycolysis.
作用機序
ヘプテリジン酸は、GAPDHの活性部位システインチオールを共有結合的に修飾することで作用し、酵素の不可逆的阻害を引き起こします。 . この阻害は、重要な代謝経路である解糖系を阻害し、それによって細胞のエネルギー産生に影響を与えます。 この化合物は、DNAポリメラーゼも阻害し、その生物学的効果にさらに貢献しています。 .
6. 類似の化合物との比較
ヘプテリジン酸は、GAPDHに対する特異的な阻害作用により、ユニークな化合物です。 類似の化合物には以下が含まれます。
ヒドロヘプテリジン酸: ラクトン環が修飾された誘導体。
トリコデロン酸A: 類似の生物活性を持つ別のセスキテルペンラクトン。
これらの化合物は構造的に類似していますが、その特異的な生物学的標的と活性は異なり、ヘプテリジン酸の作用様式と応用におけるユニークさを際立たせています。
生化学分析
Biochemical Properties
Heptelidic acid is a potent, selective, irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It inhibits GAPDH through the covalent modification of the active site cysteine thiol . This interaction with GAPDH, a key enzyme in the glycolytic pathway, underscores the significant role of Heptelidic acid in biochemical reactions.
Cellular Effects
Heptelidic acid has been shown to have significant effects on various types of cells. It inhibits the growth of cells in a concentration-dependent manner . In particular, it has been shown to exert antitumor effects against pancreatic cancer and extraintestinal melanoma both in vitro and in vivo . It achieves this by inhibiting the enzymatic activity of GAPDH, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of Heptelidic acid involves its interaction with GAPDH. It is a nanomolar inhibitor of GAPDH through the covalent modification of the active site cysteine thiol . This interaction inhibits the enzyme’s activity, thereby affecting the glycolytic pathway. The biosynthetic pathway of Heptelidic acid has been elucidated, uncovering the enzymatic basis of the formation of the epoxide warhead .
Temporal Effects in Laboratory Settings
The effects of Heptelidic acid change over time in laboratory settings. It exhibits time-dependent and irreversible inhibition towards GAPDH . This indicates that Heptelidic acid can bind and form a stable adduct with the cysteine residues of the enzyme .
Dosage Effects in Animal Models
In animal models, the effects of Heptelidic acid vary with different dosages. For instance, in a study involving female Foxn1nu mice bearing BT-474 tumors, it was found that 1 mg/kg was determined to be the maximum tolerated dose based on behavioral monitoring and adverse events at higher doses .
Metabolic Pathways
Heptelidic acid is involved in the glycolytic pathway due to its interaction with GAPDH . By inhibiting GAPDH, it affects the flux of this metabolic pathway. This could also have effects on metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: Heptelidic acid is primarily produced through biosynthesis by fungi. The biosynthetic pathway involves the formation of an epoxide warhead, which is crucial for its inhibitory activity . The genes responsible for its biosynthesis have been identified in Aspergillus oryzae . The fermentation process typically involves culturing the fungi in a suitable medium, followed by extraction and purification of the compound .
Industrial Production Methods: Industrial production of heptelidic acid involves large-scale fermentation using fungi such as Aspergillus oryzae. The fermentation broth is filtered, and the compound is extracted using solvents like ethyl acetate. The organic phase is then dried over sodium sulfate and purified using chromatographic techniques .
化学反応の分析
反応の種類: ヘプテリジン酸は、次のような様々な化学反応を起こします。
酸化: ヘプテリジン酸は酸化されて異なる誘導体になりえます。
還元: 還元反応は、ラクトン環構造を修飾することができます。
置換: 置換反応は、エポキシド環またはラクトン環で起こります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核剤は、エポキシド環と反応します。
生成される主要な生成物: これらの反応から生成される主要な生成物は、官能基が修飾された様々なヘプテリジン酸誘導体であり、異なる生物活性を示す可能性があります。 .
4. 科学研究への応用
ヘプテリジン酸は、幅広い科学研究への応用があります。
化学: 酵素阻害と代謝経路を研究するためのツールとして使用されます。
生物学: ヘプテリジン酸は、細胞代謝と解糖系の研究で使用されます。
類似化合物との比較
Heptelidic acid is unique due to its specific inhibitory action on GAPDH. Similar compounds include:
Hydroheptelidic acid: A derivative with a modified lactone ring.
Trichoderonic acid A: Another sesquiterpene lactone with similar biological activities.
These compounds share structural similarities but differ in their specific biological targets and activities, highlighting the uniqueness of heptelidic acid in its mode of action and applications.
特性
IUPAC Name |
(5aS,6R,9S,9aS)-1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17)/t10-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESMSCGUTIEROV-RTWAVKEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2(CO2)[C@@H]3[C@@H]1C=C(COC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105608 | |
Record name | Koningic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901105608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57710-57-3 | |
Record name | (2′S,5aS,6R,9aS)-1,5a,6,7,8,9a-Hexahydro-6-(1-methylethyl)-1-oxospiro[2-benzoxepin-9(3H),2′-oxirane]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57710-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Koningic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901105608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KONINGIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8EDV2NKQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of heptelidic acid?
A1: Heptelidic acid acts as a potent and specific inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) []. It irreversibly binds to the active site cysteine residue (Cys-149) of GAPDH [, ], leading to inhibition of the enzyme's activity [].
Q2: What are the downstream consequences of GAPDH inhibition by heptelidic acid?
A2: Inhibition of GAPDH by HA disrupts glycolysis, a fundamental metabolic pathway for energy production in cells [, ]. This disruption leads to a decrease in ATP levels [, ] and can trigger various cellular responses, including apoptosis [, , ], altered immune cell function [], and potential therapeutic effects against cancer cells [, ].
Q3: Does heptelidic acid affect other cellular processes besides glycolysis?
A3: While primarily known for its impact on glycolysis through GAPDH inhibition, research suggests HA might influence other cellular processes. For instance, it has been implicated in modulating phospholipase D2 (PLD2) activity in PC12 cells []. Additionally, its effects on amino acid and fatty acid metabolism are being investigated [].
Q4: What is the molecular formula and weight of heptelidic acid?
A4: The molecular formula of heptelidic acid is C15H20O5, and its molecular weight is 280.31 g/mol [].
Q5: What spectroscopic data are available for the characterization of heptelidic acid?
A5: The structural elucidation of heptelidic acid has been achieved using various spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy, such as 1H NMR and 13C NMR, which provide information about the hydrogen and carbon atoms in the molecule [, ]. Additionally, infrared (IR) spectroscopy is employed to identify functional groups present in the compound, such as the characteristic absorption bands for carboxyl and isopropyl groups [].
Q6: How do structural modifications of heptelidic acid affect its activity?
A6: Studies exploring the structure-activity relationship (SAR) of HA and its analogs have revealed key structural features essential for its activity. The presence of the epoxide warhead and the fused lactone ring system are crucial for potent GAPDH inhibition []. Modifications to these moieties can significantly impact its potency and selectivity [].
Q7: What is known about the stability of heptelidic acid?
A7: The stability of HA under various conditions is an active area of research. Factors such as temperature, pH, and exposure to light can affect its degradation rate. Formulation strategies to improve its stability, solubility, and bioavailability are being investigated [, ].
Q8: What is known about the pharmacokinetics (PK) of heptelidic acid?
A8: The pharmacokinetic properties of HA, including its absorption, distribution, metabolism, and excretion (ADME), are under investigation. Understanding these properties is crucial for optimizing its therapeutic potential and determining effective dosage regimens [].
Q9: What are the in vitro and in vivo effects of heptelidic acid?
A9: Heptelidic acid has demonstrated significant in vitro and in vivo effects, primarily attributed to its GAPDH inhibitory activity. In vitro: It inhibits the proliferation of various cancer cell lines, including leukemia [, ], thyroid cancer [], and melanoma []. It also affects the function of immune cells, specifically CD4+ T cells, influencing their differentiation and cytokine production [, ].In vivo: Studies using animal models have shown promising results. For example, HA has demonstrated efficacy against a B-cell acute lymphoblastic leukemia patient-derived xenograft (PDX) model, showing increased survival time in treated mice []. Additionally, it has been shown to attenuate disease severity in a mouse model of multiple sclerosis (MS) [].
Q10: Are there any biomarkers being investigated for heptelidic acid treatment?
A10: The identification of reliable biomarkers for HA treatment is an ongoing area of research. These biomarkers could potentially help predict treatment efficacy, monitor therapeutic responses, and identify potential adverse effects [].
Q11: Are there any known mechanisms of resistance to heptelidic acid?
A11: Resistance to HA is a possibility, as seen with many therapeutic agents. Studies have identified mutations in the GAPDH gene, both within and distant from the active site, that can confer resistance to HA [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。